ZQ-16
Overview
Description
This compound has shown significant activity in activating GPR84-mediated calcium mobilization, inhibition of cyclic adenosine monophosphate accumulation, phosphorylation of extracellular signal-regulated kinases 1 and 2, receptor desensitization and internalization, and receptor-β-arrestin interaction .
Mechanism of Action
Target of Action
ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84 . GPR84 is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses and is highly expressed in immune cells .
Mode of Action
This compound interacts with GPR84 and activates it . This activation leads to several downstream effects, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction .
Biochemical Pathways
The activation of GPR84 by this compound affects several biochemical pathways. It induces calcium response in a dose-dependent manner . It also reduces Forskolin-stimulated cAMP accumulation in a dose-dependent manner . Furthermore, this compound induces the phosphorylation of ERK1/2 , which is a key player in various cellular processes, including cell proliferation, differentiation, and migration.
Pharmacokinetics
The solubility of this compound in dmso is reported to be 5 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The activation of GPR84 by this compound leads to several molecular and cellular effects. It induces calcium mobilization, which is a critical process in cell signaling . It also inhibits cAMP accumulation, which plays a role in various cellular processes . Moreover, this compound induces the phosphorylation of ERK1/2, which can affect cell proliferation, differentiation, and migration .
Biochemical Analysis
Biochemical Properties
ZQ-16 plays a crucial role in biochemical reactions by interacting with the GPR84 receptor. This interaction leads to the activation of several downstream signaling pathways, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction . These interactions highlight the compound’s ability to modulate key biochemical processes, making it a valuable tool for studying GPR84-mediated signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By activating the GPR84 receptor, this compound influences cell function in several ways. It has been shown to induce a pro-inflammatory response in immune cells, leading to increased cytokine secretion and chemotaxis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further demonstrating its impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GPR84 receptor. This binding leads to the activation of GPR84-mediated signaling pathways, including calcium mobilization and inhibition of cAMP accumulation . The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for diseases involving GPR84 dysregulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged activation of GPR84-mediated signaling pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively activate GPR84-mediated signaling pathways without causing significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the GPR84 receptor. This interaction influences metabolic flux and metabolite levels, further demonstrating the compound’s impact on cellular metabolism . The specific enzymes and cofactors involved in these pathways are still being investigated, but the current understanding highlights the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This distribution is essential for the activation of GPR84-mediated signaling pathways and the subsequent cellular effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with the GPR84 receptor . This targeting is facilitated by post-translational modifications and targeting signals, ensuring that this compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZQ-16 involves the reaction of hexylthiol with 6-hydroxy-4(3H)-pyrimidinone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve heating to facilitate the reaction. The product is then purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ZQ-16 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
ZQ-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPR84 receptor activation and signaling pathways.
Biology: Employed in cellular assays to investigate the role of GPR84 in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to GPR84 dysfunction, such as inflammatory diseases.
Industry: Utilized in the development of new drugs targeting GPR84 and related pathways
Comparison with Similar Compounds
Similar Compounds
GPR40 Agonists: Compounds that activate the GPR40 receptor, another free fatty acid receptor.
GPR41 Agonists: Compounds that target the GPR41 receptor.
GPR119 Agonists: Compounds that activate the GPR119 receptor.
GPR120 Agonists: Compounds that target the GPR120 receptor.
Uniqueness of ZQ-16
This compound is unique in its high selectivity and potency for the GPR84 receptor. Unlike other free fatty acid receptor agonists, this compound does not exhibit activity on GPR40, GPR41, GPR119, or GPR120, making it a valuable tool for studying GPR84-specific pathways and functions .
Properties
IUPAC Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOAKRMLQKLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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